
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H7ClF3N It is a cyclopropane derivative that contains fluorine atoms, making it a fluorinated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of cyclopropanamine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-methylcyclopropanamine hydrochloride: A similar compound with a methyl group instead of a fluoromethyl group.
1-(Fluoromethyl)cyclopropanamine hydrochloride: A related compound with a single fluorine atom on the methyl group.
Uniqueness
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated or mono-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H7ClF3N |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-2-3(8)1-4(3,6)7;/h1-2,8H2;1H |
InChI Key |
MNJCWCYGFJDQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CF)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
amine hydrochloride](/img/structure/B13456826.png)
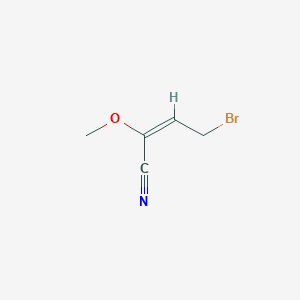
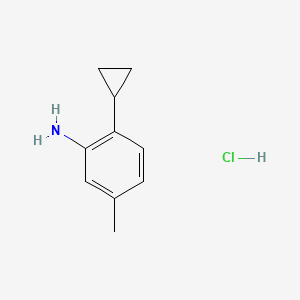

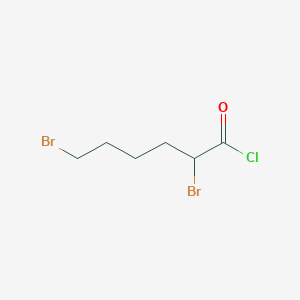
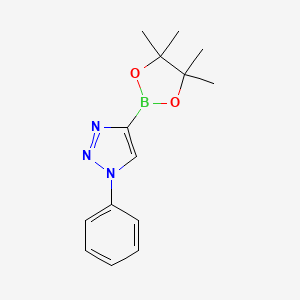
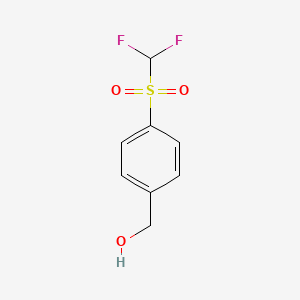
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)

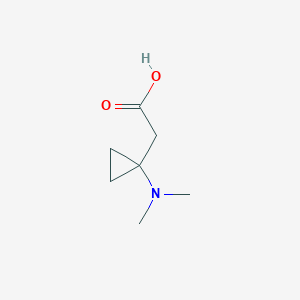
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

